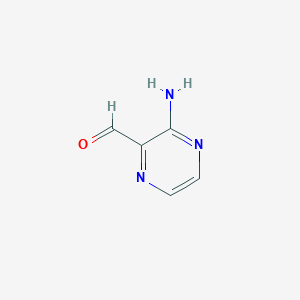

3-Aminopyrazine-2-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-aminopyrazine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O/c6-5-4(3-9)7-1-2-8-5/h1-3H,(H2,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWUMNLRPYPXBIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=N1)C=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00570874 | |

| Record name | 3-Aminopyrazine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00570874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32710-14-8 | |

| Record name | 3-Amino-2-pyrazinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32710-14-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Aminopyrazine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00570874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: 3-Aminopyrazine-2-carbaldehyde (CAS 32710-14-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminopyrazine-2-carbaldehyde is a heterocyclic aldehyde that serves as a crucial building block in medicinal chemistry and drug discovery. Its pyrazine core, a nitrogen-containing aromatic ring, is a prevalent scaffold in numerous biologically active compounds. The presence of both an amino group and a reactive aldehyde functionality makes it a versatile synthon for the construction of more complex molecules, including kinase inhibitors and antimicrobial agents. This technical guide provides a comprehensive overview of its chemical properties, synthesis, spectroscopic data, and its application in the development of novel therapeutics.

Physicochemical Properties

This compound is a solid at room temperature with a melting point of 119-120 °C.[1] It is characterized by the molecular formula C₅H₅N₃O and a molecular weight of approximately 123.11 g/mol .[2]

| Property | Value | Reference |

| CAS Number | 32710-14-8 | |

| Molecular Formula | C₅H₅N₃O | [2] |

| Molecular Weight | 123.11 g/mol | [2] |

| Appearance | Solid | [3] |

| Melting Point | 119-120 °C | [1] |

| IUPAC Name | This compound | [2] |

| Synonyms | 3-Amino-2-pyrazinecarboxaldehyde, Pyrazinecarboxaldehyde, 3-amino- | [1] |

Synthesis

Caption: Simplified FGFR signaling pathway.

Experimental Protocol: FGFR Kinase Inhibition Assay

-

Principle: To measure the ability of a compound to inhibit the phosphorylation of a substrate by an FGFR enzyme.

-

Materials: Recombinant FGFR kinase, kinase buffer, ATP, substrate (e.g., a synthetic peptide), test compound (dissolved in DMSO), and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

-

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a microplate, add the kinase, the test compound at various concentrations, and the substrate.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at a specified temperature for a set period (e.g., 60 minutes).

-

Stop the reaction and measure the amount of product formed (or remaining ATP) using a suitable detection method (e.g., luminescence).

-

Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

-

Antimicrobial Agents

Pyrazine derivatives, structurally related to the anti-tuberculosis drug pyrazinamide, have been extensively investigated for their antimicrobial properties. Derivatives of 3-aminopyrazine-2-carboxamide have shown activity against various bacterial and fungal strains, including Mycobacterium tuberculosis.

Workflow for Antimicrobial Drug Discovery

Caption: Drug discovery workflow using this compound.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

-

Principle: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Materials: Test compound, bacterial or fungal strains, appropriate liquid growth medium (e.g., Mueller-Hinton Broth), sterile microplates.

-

Procedure:

-

Prepare serial dilutions of the test compound in the growth medium in a microplate.

-

Inoculate each well with a standardized suspension of the microorganism.

-

Include positive (no drug) and negative (no inoculum) controls.

-

Incubate the microplate under appropriate conditions (e.g., 37°C for 24-48 hours).

-

Visually inspect the plates for turbidity or use a plate reader to measure absorbance.

-

The MIC is the lowest concentration of the compound at which no visible growth is observed.

-

Safety Information

This compound should be handled with care in a laboratory setting. It is classified as harmful if swallowed and may cause skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.

| Hazard Statement | Code |

| Harmful if swallowed | H302 |

| Causes skin irritation | H315 |

| Causes serious eye irritation | H319 |

| May cause respiratory irritation | H335 |

Conclusion

This compound is a key heterocyclic building block with significant potential in the development of novel pharmaceuticals. Its versatile chemical nature allows for the synthesis of diverse libraries of compounds for screening against various therapeutic targets. The information provided in this guide serves as a valuable resource for researchers engaged in the design and synthesis of new drugs based on the pyrazine scaffold. Further research to establish a definitive and optimized synthesis protocol and to fully characterize this compound is warranted.

References

- 1. Adenosine-Mimicking Derivatives of 3-Aminopyrazine-2-Carboxamide: Towards Inhibitors of Prolyl-tRNA Synthetase with Antimycobacterial Activity [mdpi.com]

- 2. spectrabase.com [spectrabase.com]

- 3. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

3-Aminopyrazine-2-carbaldehyde molecular weight and formula

An In-Depth Technical Guide to 3-Aminopyrazine-2-carbaldehyde and Its Derivatives for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound and its derivatives, focusing on their chemical properties, synthesis, and significant roles in medicinal chemistry. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, data summaries, and visualizations of relevant biological pathways.

Core Molecular Properties

This compound serves as a crucial starting material and structural motif in the synthesis of various biologically active compounds. Its fundamental properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₅H₅N₃O | |

| Molecular Weight | 123.11 g/mol | |

| CAS Number | 32710-14-8 | |

| IUPAC Name | 3-amino-2-pyrazinecarbaldehyde | |

| InChI Key | OWUMNLRPYPXBIO-UHFFFAOYSA-N |

Synthesis and Experimental Protocols

The synthesis of derivatives from 3-aminopyrazine-2-carboxylic acid, a closely related precursor, involves several established methods. These protocols are foundational for creating libraries of compounds for screening and development.

Protocol 1: Synthesis of N-Substituted 3-Aminopyrazine-2-carboxamides

Two primary procedures are utilized for the synthesis of N-substituted 3-aminopyrazine-2-carboxamides from 3-aminopyrazine-2-carboxylic acid.[1]

Procedure A: Fisher Esterification and Aminolysis [1]

-

Esterification: The starting 3-aminopyrazine-2-carboxylic acid (15.8 mmol) is dissolved in methanol (250 mL) and cooled to 0 °C.

-

Concentrated H₂SO₄ (3.2 mL) is added, and the mixture is stirred for 48 hours at room temperature.

-

The reaction mixture is then poured into water and neutralized to pH 7 with NaHCO₃.

-

The resulting precipitate, methyl 3-aminopyrazine-2-carboxylate, is collected by filtration.

-

Aminolysis: The obtained ester is reacted with the corresponding benzylamine under microwave irradiation to yield the final N-benzyl derivative.

Procedure B: CDI-Mediated Coupling [1]

-

3-aminopyrazine-2-carboxylic acid (1.44 mmol) is treated with 1,1′-carbonyldiimidazole (CDI) (1.3 equivalents) in anhydrous dimethyl sulfoxide (DMSO) (2 mL) in a microwave reaction tube.

-

The mixture is allowed to react for 5-10 minutes until CO₂ evolution ceases.

-

The appropriate alkylamine, aniline, or benzylamine (1.5 equivalents) is added.

-

The reaction is heated in a microwave reactor at 120 °C for 30 minutes to form the amide bond.

Protocol 2: Acylation and Ammonolysis

This protocol details the synthesis of 3-acylaminopyrazine-2-carboxamides, which have shown potential as antimycobacterial agents.[2]

Procedure C: Acylation and Ammonolysis [2]

-

Acylation: Methyl 3-aminopyrazine-2-carboxylate (4 mmol) is dispersed in dichloromethane (DCM) under an inert atmosphere. Anhydrous pyridine (1.5 eq) is added, followed by the dropwise addition of the desired acyl chloride (1.2 eq). The reaction proceeds for 48 hours at room temperature.

-

Ammonolysis: The resulting monoacylated intermediate (1 mmol) is added to an excess of 2 M ammonia in anhydrous ethanol. The mixture is stirred for 24 hours at room temperature. The solvent and excess ammonia are then evaporated to yield the final solid product.

Biological Activity and Key Signaling Pathways

Derivatives of the 3-aminopyrazine core have demonstrated significant therapeutic potential, primarily as antimicrobial and anticancer agents.

Antimicrobial Activity

A variety of N-substituted 3-aminopyrazine-2-carboxamides exhibit potent antimicrobial properties.[3] The activity spectrum includes antimycobacterial, antibacterial, and antifungal effects.[1] Notably, the length of the alkyl side chain in derivatives has been shown to correlate with increased activity against Mycobacterium tuberculosis and M. kansasii.[3]

One of the key mechanisms of action for the antimycobacterial effects is the inhibition of prolyl-tRNA synthetase (ProRS), an essential enzyme for protein synthesis in bacteria.[2] Compounds based on the 3-aminopyrazine-2-carboxamide scaffold can act as adenosine mimics, competitively binding to the ATP site of the enzyme and disrupting its function.[2]

Anticancer Activity: FGFR Inhibition

Recent research has identified 3-amino-pyrazine-2-carboxamide derivatives as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are crucial oncogenic drivers in various cancers.[4][5] These compounds effectively block the phosphorylation of FGFR and its downstream signaling pathways, including the MAPK, AKT, and PLCγ pathways, leading to potent antitumor activity.[4][5]

The design strategy for these inhibitors often involves creating a pseudo-six-membered ring structure through an intramolecular hydrogen bond, which helps in stable binding to the FGFR kinase domain.[4]

Quantitative Data Summary

The biological activity of these compounds is quantified using metrics such as the Minimum Inhibitory Concentration (MIC) for antimicrobial agents and the half-maximal inhibitory concentration (IC₅₀) for enzyme inhibitors and anticancer drugs.

Table 2: Antimycobacterial Activity of Selected Derivatives [2][3]

| Compound | Target Organism | MIC (µg/mL) |

| 3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide | Mycobacterium tuberculosis H37Rv | 12.5 |

| 4'-substituted 3-(benzamido)pyrazine-2-carboxamides | Mycobacterium tuberculosis | 1.95 - 31.25 |

Table 3: Antiproliferative Activity of FGFR Inhibitor 18i [4]

| Cancer Cell Line | IC₅₀ (µM) |

| NCI-H520 | 26.69 |

| SNU-16 | 1.88 |

| KMS-11 | 3.02 |

| SW-780 | 2.34 |

| MDA-MB-453 | 12.58 |

References

- 1. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Adenosine-Mimicking Derivatives of 3-Aminopyrazine-2-Carboxamide: Towards Inhibitors of Prolyl-tRNA Synthetase with Antimycobacterial Activity [mdpi.com]

- 3. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of 3-Aminopyrazine-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 3-Aminopyrazine-2-carbaldehyde (CAS No: 32710-14-8). The information herein is curated for professionals in research and development, offering quantitative data, experimental methodologies, and a logical workflow for the characterization of this compound.

Core Physical and Chemical Properties

This compound is a heterocyclic organic compound featuring a pyrazine ring substituted with an amine and an aldehyde group. These functional groups are key to its chemical reactivity and physical characteristics. Its structure makes it a valuable building block in the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents.

All quantitative data for this compound is summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₅H₅N₃O | [1] |

| Molecular Weight | 123.11 g/mol | [1][2] |

| IUPAC Name | This compound | [2] |

| CAS Number | 32710-14-8 | [1] |

| Physical Form | Solid | |

| Melting Point | 119-120 °C | [1] |

| Boiling Point (Predicted) | 312.8 ± 42.0 °C | [1] |

| Density (Predicted) | 1.370 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 0.46 ± 0.10 | [1] |

| Purity | ≥97% | |

| Storage Temperature | 2–8 °C (under inert gas) | [1] |

Experimental Protocols

The following sections detail generalized, standard laboratory protocols for the determination of key physical properties. These methodologies are fundamental for the verification and characterization of a compound like this compound.

The melting point is a critical indicator of a compound's purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure substance.

-

Principle: A small, powdered sample of the substance is heated at a controlled rate, and the temperature range over which the substance transitions from a solid to a liquid is recorded.[3]

-

Apparatus: Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes (sealed at one end), thermometer.

-

Procedure:

-

Sample Preparation: Ensure the sample is completely dry and finely powdered.[3]

-

Capillary Loading: Load a small amount of the powdered sample into the open end of a capillary tube, tapping gently to pack the sample into a column of 2.5-3.5 mm at the bottom.[4]

-

Measurement: Place the capillary tube into the heating block of the melting point apparatus.[3]

-

Heating: Heat the sample rapidly to a temperature about 5-10°C below the expected melting point. Then, decrease the heating rate to 1-2°C per minute to allow for accurate observation.[4]

-

Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.

-

This method establishes the equilibrium solubility of a compound in a specific solvent at a given temperature.

-

Principle: A surplus of the solute is agitated in a solvent for an extended period until equilibrium is reached. The concentration of the dissolved solute is then measured.[5]

-

Apparatus: Conical flasks with stoppers, orbital shaker with temperature control, filtration apparatus (e.g., syringe filters), analytical balance, and a suitable analytical instrument (e.g., UV-Vis spectrophotometer or HPLC).

-

Procedure:

-

Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, ethanol) in a flask. The presence of undissolved solid must be observable.[5]

-

Equilibration: Seal the flask and place it in a temperature-controlled shaker. Agitate the mixture for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.[5]

-

Sample Separation: Once equilibrium is achieved, allow the mixture to stand, letting the excess solid settle. Carefully withdraw a sample of the supernatant.

-

Filtration: Immediately filter the sample to remove any undissolved microparticles.

-

Analysis: Determine the concentration of the dissolved compound in the filtrate using a pre-calibrated analytical method, such as UV-Vis spectroscopy or HPLC.

-

NMR spectroscopy is a powerful technique for elucidating the molecular structure of an organic compound by providing information about the chemical environment of nuclei such as ¹H and ¹³C.[1]

-

Principle: Nuclei with a magnetic moment, when placed in a strong magnetic field, absorb and re-emit electromagnetic radiation at a specific resonance frequency. This frequency is sensitive to the electronic environment of the nucleus, providing structural information.[6]

-

Apparatus: NMR spectrometer, NMR tubes, deuterated solvents.

-

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[1]

-

Instrument Setup: Insert the NMR tube into the spectrometer probe. The instrument is then tuned and the magnetic field is "shimmed" to optimize its homogeneity.

-

Data Acquisition: Acquire the desired NMR spectra (e.g., ¹H, ¹³C, DEPT). Standard 1D ¹H NMR is typically the first experiment performed.[1]

-

Processing and Analysis: The raw data (Free Induction Decay - FID) is Fourier transformed to generate the spectrum. The resulting spectrum is then phased, baseline-corrected, and integrated. Chemical shifts, coupling constants, and integration values are analyzed to determine the molecular structure.

-

Logical Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and subsequent characterization of a target compound like this compound, a logical process central to research and drug development.

Caption: Logical workflow for the synthesis and characterization of an organic compound.

References

Spectroscopic Profile of 3-Aminopyrazine-2-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Aminopyrazine-2-carbaldehyde, a key heterocyclic building block in medicinal chemistry and materials science. This document details its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics. The information herein is intended to support researchers in compound identification, purity assessment, and structural elucidation.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound. This data is compiled from typical values for similarly substituted pyrazine systems and predictive models based on established spectroscopic principles.

Table 1: Nuclear Magnetic Resonance (NMR) Data

¹H NMR (Proton NMR)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~9.8 - 10.0 | s | 1H | Aldehyde proton (-CHO) |

| ~8.2 - 8.4 | d | 1H | Pyrazine ring proton (H-5) |

| ~7.8 - 8.0 | d | 1H | Pyrazine ring proton (H-6) |

| ~6.5 - 7.5 | br s | 2H | Amino protons (-NH₂) |

Solvent: DMSO-d₆

¹³C NMR (Carbon NMR)

| Chemical Shift (δ) ppm | Assignment |

| ~190 - 195 | Aldehyde carbonyl carbon (C=O) |

| ~155 - 160 | Pyrazine ring carbon (C-3, attached to -NH₂) |

| ~145 - 150 | Pyrazine ring carbon (C-2, attached to -CHO) |

| ~130 - 135 | Pyrazine ring carbon (C-5) |

| ~125 - 130 | Pyrazine ring carbon (C-6) |

Solvent: DMSO-d₆

Table 2: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Strong, Broad | N-H stretching (asymmetric and symmetric) of the primary amine |

| 3100 - 3000 | Medium | C-H stretching of the aromatic pyrazine ring |

| 2850 - 2750 | Medium, Sharp | C-H stretching of the aldehyde |

| 1700 - 1680 | Strong, Sharp | C=O stretching of the aldehyde |

| 1620 - 1580 | Medium to Strong | N-H bending of the primary amine and C=C/C=N stretching of the pyrazine ring |

| 1500 - 1400 | Medium | C-C stretching within the pyrazine ring |

| ~850 | Strong | C-H out-of-plane bending |

Table 3: Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 123 | 100 | [M]⁺ (Molecular Ion) |

| 95 | Variable | [M-CO]⁺ |

| 68 | Variable | [M-CO-HCN]⁺ |

Ionization Mode: Electron Ionization (EI)

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation : A 400 MHz (or higher) NMR spectrometer.

-

Sample Preparation : Approximately 5-10 mg of this compound is dissolved in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

-

¹H NMR Acquisition :

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: -2 to 12 ppm.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

-

¹³C NMR Acquisition :

-

Pulse Program: Proton-decoupled pulse sequence.

-

Spectral Width: 0 to 200 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.

-

-

Data Processing : The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or TMS.

Infrared (IR) Spectroscopy

-

Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer, typically equipped with a universal attenuated total reflectance (ATR) accessory.

-

Sample Preparation : A small amount of the solid this compound powder is placed directly onto the ATR crystal.

-

Acquisition :

-

Spectral Range: 4000 to 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

-

A background spectrum of the clean, empty ATR crystal is recorded prior to the sample measurement and automatically subtracted from the sample spectrum.

-

-

Data Processing : The resulting interferogram is Fourier transformed to produce the infrared spectrum. The transmittance or absorbance is plotted against the wavenumber (cm⁻¹).

Mass Spectrometry (MS)

-

Instrumentation : A mass spectrometer with an electron ionization (EI) source, coupled with a gas chromatograph (GC) for sample introduction, or a direct insertion probe.

-

Sample Preparation : For GC-MS, the sample is dissolved in a volatile organic solvent (e.g., methanol, dichloromethane) at a concentration of approximately 1 mg/mL. For direct insertion, a small amount of the solid is placed in a capillary tube.

-

Acquisition (GC-MS) :

-

Injector Temperature: 250 °C.

-

GC Column: A standard non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.

-

Ion Source Temperature: 200-250 °C.

-

Electron Energy: 70 eV.

-

Mass Range: m/z 40-400.

-

-

Data Processing : The total ion chromatogram (TIC) is analyzed to identify the peak corresponding to this compound. The mass spectrum of this peak is then extracted and analyzed for the molecular ion and characteristic fragment ions.

Workflow and Pathway Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.

Caption: Workflow for Spectroscopic Characterization.

This guide provides a foundational set of spectroscopic data and protocols for this compound. Researchers are encouraged to use this information as a reference and adapt the experimental protocols to their specific instrumentation and analytical needs.

Qualitative Solubility Profile of 3-Aminopyrazine-2-carbaldehyde

An In-depth Technical Guide to the Solubility of 3-Aminopyrazine-2-carbaldehyde in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of this compound in organic solvents. Due to the limited availability of quantitative solubility data in peer-reviewed literature and public databases, this document focuses on summarizing the available qualitative information and presenting a detailed, generalized experimental protocol for the quantitative determination of its solubility.

Based on information gleaned from chemical synthesis and supplier data, a qualitative understanding of the solubility of this compound can be inferred. The presence of a polar aminopyrazine ring and a carbaldehyde group suggests that the compound will exhibit solubility in a range of organic solvents, particularly those with some degree of polarity.

The following table summarizes the inferred qualitative solubility of this compound in selected organic solvents. This information is derived from documents detailing its synthesis and purification.

| Organic Solvent | Solubility Inference | Rationale |

| Tetrahydrofuran (THF) | Likely Soluble | Used as a solvent in the synthesis of this compound, implying the product is soluble in it.[1] |

| Benzene | Soluble in hot, less soluble in cold | A supplier reports the melting point as 119-120°C (from benzene), indicating that benzene was likely used for recrystallization.[1] |

| Dimethyl Sulfoxide (DMSO) | Likely Soluble | The related compound, 3-aminopyrazine-2-carboxylic acid, is soluble in DMSO, suggesting the aldehyde derivative may also be.[2] |

It is important to note that these are qualitative inferences. For applications requiring precise concentrations, experimental determination of solubility is essential.

Experimental Protocol for Quantitative Solubility Determination

The following is a standard and robust methodology for determining the solubility of a solid organic compound, such as this compound, in an organic solvent. The isothermal equilibrium method is described here, which is a common and reliable technique.

Objective: To determine the saturation solubility of this compound in a specific organic solvent at a controlled temperature.

Materials and Reagents:

-

This compound (high purity)

-

Selected organic solvent(s) (analytical grade)

-

Vials with screw caps and PTFE septa

-

Spatula

-

Analytical balance (accurate to ±0.1 mg)

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm, solvent-compatible)

Equipment:

-

Constant temperature incubator or shaker bath

-

Vortex mixer

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Centrifuge

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that saturation is reached.

-

Accurately pipette a known volume of the selected organic solvent into each vial.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in a constant temperature incubator or shaker bath set to the desired temperature.

-

Agitate the vials for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any remaining suspended solids.

-

-

Analysis:

-

Accurately dilute the filtered solution with the same organic solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound. A pre-established calibration curve of known concentrations versus instrument response is required.

-

-

Data Calculation and Reporting:

-

Calculate the solubility of this compound in the solvent at the specified temperature using the following formula:

Solubility (g/L) = (Concentration from analysis) x (Dilution factor)

-

The results should be reported in units such as g/L, mg/mL, or mol/L, along with the temperature at which the measurement was performed.

-

Visualized Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Caption: Workflow for the experimental determination of solubility.

Conclusion

References

chemical structure and IUPAC name of 3-Aminopyrazine-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological significance of 3-Aminopyrazine-2-carbaldehyde. The information is curated for professionals in chemical research and drug development.

Chemical Structure and IUPAC Name

This compound is a heterocyclic aromatic compound. The molecule consists of a pyrazine ring substituted with an amino group (-NH₂) at position 3 and a carbaldehyde group (-CHO) at position 2.

IUPAC Name: this compound[1]

Chemical Structure:

Physicochemical and Spectral Data

A summary of the key physicochemical and spectral data for this compound is presented in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties [1]

| Property | Value |

| Molecular Formula | C₅H₅N₃O |

| Molecular Weight | 123.11 g/mol |

| CAS Number | 32710-14-8 |

| Appearance | Solid |

| XLogP3-AA | -0.2 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 1 |

Table 2: Spectral Data

| Spectrum Type | Key Peaks/Shifts |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 9.95 (s, 1H), 8.36 (d, J = 2.11 Hz, 1H), 8.07 (d, J = 2.25 Hz, 1H), 7.73 (br, 2H)[2] |

| FTIR | Available on SpectraBase[3] |

| GC-MS | Available on SpectraBase[1] |

Experimental Protocols

Synthesis of this compound[2]

This protocol describes the synthesis of this compound via the reduction of Methyl 3-amino-2-pyrazinecarboxylate.

Materials:

-

Methyl 3-amino-2-pyrazinecarboxylate

-

Diisobutylaluminum hydride (DIBAL-H) (1 M solution in hexane)

-

Tetrahydrofuran (THF), anhydrous

-

Ethyl acetate

-

Hexane

-

1M Hydrochloric acid

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve Methyl 3-amino-2-pyrazinecarboxylate (11 g) in anhydrous tetrahydrofuran (THF).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add diisobutylaluminum hydride (1 M in hexane, 250 mL) to the reaction mixture at -78 °C.

-

Stir the reaction mixture at -78 °C for 4 hours.

-

Slowly warm the reaction to 0 °C and continue stirring for an additional hour.

-

Quench the reaction by the slow addition of 1M hydrochloric acid.

-

Extract the product with ethyl acetate.

-

Separate the organic and aqueous layers.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Grind the concentrated residue in hexane to obtain the solid product.

Yield: 3.0 g (34%)

Product Confirmation: The structure of the resulting this compound can be confirmed by ¹H NMR spectroscopy.[2]

Biological Context and Signaling Pathways

While direct studies on the biological activity of this compound are limited, its derivatives have shown significant activity in key biological pathways, suggesting potential areas of investigation for the parent compound.

Inhibition of Ribonucleotide Reductase

A thiosemicarbazone derivative of the related compound 3-aminopyridine-2-carboxaldehyde acts as a potent inhibitor of ribonucleotide reductase. This enzyme is crucial for the synthesis of deoxyribonucleotides, the building blocks of DNA. The inhibitory mechanism involves the disruption of an iron-stabilized free radical within the enzyme's small subunits.

FGFR Inhibition and Downstream Signaling

Derivatives of 3-amino-pyrazine-2-carboxamide have been identified as inhibitors of Fibroblast Growth Factor Receptors (FGFRs).[4][5] FGFRs are a family of receptor tyrosine kinases that, upon activation, initiate several downstream signaling cascades critical for cell proliferation, differentiation, and migration. Aberrant FGFR signaling is implicated in various cancers. Inhibition of FGFR by these pyrazine derivatives blocks the activation of key downstream pathways, including:

-

MAPK/ERK Pathway: Regulates cell proliferation and differentiation.

-

PI3K/AKT Pathway: Promotes cell survival and growth.

-

PLCγ Pathway: Involved in cell motility and calcium signaling.

The potential for this compound to modulate these or related pathways warrants further investigation.

Visualizations

Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Synthetic route to this compound.

Potential FGFR Signaling Inhibition

This diagram depicts the potential mechanism of action for pyrazine-based FGFR inhibitors, highlighting the downstream pathways that may be affected.

Caption: Potential inhibition of FGFR signaling pathways.

References

- 1. This compound | C5H5N3O | CID 15274931 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 32710-14-8 [amp.chemicalbook.com]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 3-Aminopyrazine-2-carbaldehyde for Researchers and Drug Development Professionals

An In-depth Review of Commercial Availability, Physicochemical Properties, and Synthetic Applications

Introduction

3-Aminopyrazine-2-carbaldehyde is a heterocyclic organic compound of significant interest to the pharmaceutical and drug discovery sectors. Its unique structure, featuring a pyrazine ring substituted with an amine and a reactive aldehyde group, makes it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. This guide provides a comprehensive overview of the commercial suppliers, key technical data, and established experimental protocols related to this compound, serving as a vital resource for researchers, scientists, and professionals in drug development.

Commercial Availability and Supplier Information

This compound is readily available from a range of commercial chemical suppliers. These companies offer the compound in various quantities, typically with purities suitable for research and development purposes. Below is a summary of prominent suppliers and their typical product specifications.

Table 1: Commercial Suppliers of this compound

| Supplier | CAS Number | Purity | Available Quantities | Storage Temperature |

| Sigma-Aldrich (via Synthonix) | 32710-14-8 | 97% | 1 g, 5 g, 10 g | Refrigerator |

| BLD Pharm | 32710-14-8 | ≥95% | Inquire | 2-8°C |

| ChemScene | 32710-14-8 | ≥98% | 100 mg, 500 mg, 1 g | 2-8°C |

| TCI America | 32710-14-8 | >98% (TCI) | 200 mg, 1 g | 0-10°C |

Physicochemical and Safety Data

A thorough understanding of the physicochemical properties and safety information is crucial for the handling, storage, and application of this compound in a laboratory setting.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₅H₅N₃O |

| Molecular Weight | 123.11 g/mol |

| Appearance | Solid (powder) |

| CAS Number | 32710-14-8 |

| IUPAC Name | This compound |

| InChI Key | OWUMNLRPYPXBIO-UHFFFAOYSA-N |

Table 3: Safety and Handling Information

| Hazard Statement | Precautionary Statement |

| H302: Harmful if swallowed. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |

| H315: Causes skin irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| H319: Causes serious eye irritation. | |

| H335: May cause respiratory irritation. |

Note: This safety information is based on supplier data for this compound and related compounds. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier before handling the chemical.

Experimental Protocols and Synthetic Applications

This compound serves as a versatile precursor in the synthesis of various heterocyclic systems. The presence of both a nucleophilic amino group and an electrophilic aldehyde group allows for a diverse range of chemical transformations. While specific protocols for this exact aldehyde are not abundant in publicly available literature, methodologies for the closely related 3-aminopyrazine-2-carboxylic acid provide a strong basis for derivatization.

Synthesis of N-Substituted 3-Aminopyrazine-2-carboxamides

A well-documented application of the aminopyrazine scaffold is the synthesis of N-substituted carboxamides, which have been investigated for their antimicrobial properties. The following protocol is adapted from the synthesis starting from 3-aminopyrazine-2-carboxylic acid.

Procedure A: Two-Step Synthesis via Methyl Ester Intermediate [1]

-

Esterification:

-

Cool a solution of 3-aminopyrazine-2-carboxylic acid (15.8 mmol) in methanol (250 mL) to 0 °C.

-

Slowly add concentrated sulfuric acid (3.2 mL).

-

Stir the reaction mixture for 48 hours at room temperature.

-

Pour the mixture into water (27 mL) and neutralize to pH 7 with sodium bicarbonate.

-

Collect the resulting precipitate by filtration to obtain methyl 3-aminopyrazine-2-carboxylate.

-

-

Aminolysis:

-

In a microwave reaction tube, combine methyl 3-aminopyrazine-2-carboxylate (0.65 mmol), the desired substituted benzylamine (1.95 mmol, 3 equivalents), and ammonium chloride (0.19 mmol) in methanol (2 mL).

-

Heat the reaction in a microwave reactor at 130 °C for 40 minutes.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, adsorb the reaction mixture onto silica gel and purify by flash chromatography to yield the final N-substituted 3-aminopyrazine-2-carboxamide.

-

Procedure B: One-Pot Synthesis using a Coupling Agent [1]

-

Activation:

-

In a microwave reaction tube, treat 3-aminopyrazine-2-carboxylic acid (1.44 mmol) with 1,1'-carbonyldiimidazole (CDI) (1.88 mmol, 1.3 equivalents) in dimethyl sulfoxide (DMSO) (2 mL).

-

Allow the mixture to react for 5-10 minutes until carbon dioxide evolution ceases.

-

-

Amide Formation:

-

Add the corresponding amine (2.15 mmol, 1.5 equivalents) to the reaction mixture.

-

Heat the reaction in a microwave reactor at 120 °C for 30 minutes.

-

Purify the product using appropriate chromatographic techniques.

-

Proposed Synthetic Transformations of this compound

The aldehyde functionality of this compound opens up possibilities for various condensation reactions.

Generalized Protocol for Knoevenagel Condensation:

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration.

-

Dissolve this compound and an equimolar amount of an active methylene compound (e.g., malononitrile, diethyl malonate) in a suitable solvent such as ethanol or toluene.

-

Add a catalytic amount of a weak base, for instance, piperidine or triethylamine.

-

Heat the reaction mixture to reflux and monitor by TLC.

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the resulting α,β-unsaturated product by recrystallization or column chromatography.

Generalized Protocol for Schiff Base Formation:

Schiff bases are formed by the reaction of a primary amine with an aldehyde.

-

Dissolve this compound in a suitable solvent like ethanol or methanol.

-

Add an equimolar amount of a primary amine.

-

A catalytic amount of acid (e.g., a drop of acetic acid) can be added to facilitate the reaction.

-

Stir the reaction at room temperature or with gentle heating.

-

The product may precipitate out of the solution upon formation or can be isolated by removal of the solvent followed by purification.

Visualizations

Synthesis of N-Substituted 3-Aminopyrazine-2-carboxamides Workflow

Caption: Synthetic routes to N-substituted 3-aminopyrazine-2-carboxamides.

Potential Synthetic Pathways from this compound

Caption: Potential synthetic transformations of this compound.

Conclusion

This compound is a commercially accessible and highly versatile building block for the synthesis of novel heterocyclic compounds. Its dual functionality allows for a rich chemistry, leading to the generation of diverse molecular scaffolds for drug discovery and development. This guide provides a foundational understanding of its properties, availability, and synthetic potential, empowering researchers to effectively incorporate this valuable reagent into their research programs. As with all chemical reagents, it is imperative to consult the specific Safety Data Sheet from the supplier and to conduct a thorough risk assessment before commencing any experimental work.

References

The Fundamental Reactivity of the Pyrazine Ring System: A Technical Guide for Researchers

Abstract: The pyrazine ring, a nitrogen-containing six-membered heterocycle, is a ubiquitous scaffold in pharmaceuticals, agrochemicals, and flavor chemistry.[1] Understanding its fundamental reactivity is paramount for the rational design and synthesis of novel pyrazine-containing molecules. This technical guide provides an in-depth exploration of the core reactivity of the pyrazine ring system, including its electronic structure, and its behavior in electrophilic and nucleophilic substitution reactions, as well as reactions at the ring nitrogen atoms and metallation. Detailed experimental protocols for key transformations, quantitative data, and mechanistic visualizations are presented to serve as a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction: Electronic Structure and General Reactivity

Pyrazine (1,4-diazabenzene) is an aromatic heterocyclic compound with two nitrogen atoms at the 1 and 4 positions of a six-membered ring.[1] The presence of two electronegative nitrogen atoms significantly influences the electronic distribution within the ring, rendering it electron-deficient compared to benzene.[2] This electron deficiency is a key determinant of its chemical reactivity.

The pyrazine molecule is planar with D2h symmetry and possesses no permanent dipole moment.[3] It is considered a heteroaromatic compound based on all current aromaticity criteria.[3] The lone pairs of electrons on the nitrogen atoms reside in sp² hybrid orbitals in the plane of the ring and are not part of the aromatic π-system.[4] Consequently, pyrazine is a weak base.[4]

The overall reactivity of the pyrazine ring is characterized by a general resistance to electrophilic attack and a propensity to undergo nucleophilic substitution, particularly on substituted pyrazines.[3] Reactions also readily occur at the nitrogen atoms, including protonation and alkylation.[2]

Quantitative Data Summary

Basicity and Acidity

The basicity of pyrazine is significantly lower than that of pyridine due to the inductive electron-withdrawing effect of the second nitrogen atom.[2][3]

| Compound | pKa (Conjugate Acid) | Reference |

| Pyrazine | 0.65 | [3] |

| Pyrazine (2nd protonation) | -5.78 | [3] |

| Pyridine | 5.2 | [2] |

Spectroscopic Data

The following table summarizes key NMR spectroscopic data for the parent pyrazine molecule.

| Nucleus | Solvent | Chemical Shift (δ, ppm) | Reference |

| ¹H | CDCl₃ | 8.59 (s, 4H) | [3] |

| ¹³C | CDCl₃ | 145.0 | [3] |

Electrophilic Aromatic Substitution

The electron-deficient nature of the pyrazine ring makes it highly resistant to electrophilic aromatic substitution.[3] In acidic media, protonation of the nitrogen atoms further deactivates the ring.[3] Direct nitration, halogenation, sulfonation, and Friedel-Crafts reactions are generally not feasible on the unsubstituted pyrazine ring.[3]

However, electrophilic substitution can be achieved under certain conditions:

-

Presence of Activating Groups: Electron-donating groups (EDGs) on the pyrazine ring can facilitate electrophilic attack.

-

High Temperatures: Direct chlorination of pyrazine and its alkyl derivatives can occur at elevated temperatures.[3]

-

N-Oxidation: Conversion of a ring nitrogen to an N-oxide activates the ring towards electrophilic substitution.

A study on the nitration of pyrazine compounds with electron-donating groups found that a super-acid system was more effective than mixed acid.[5] For 2,6-dimethoxypyrazine, nitration with 20% oleum and potassium nitrate at room temperature for 3 hours provided the nitrated product.[5]

Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNAᵣ) is a key reaction of the pyrazine ring system, particularly for halopyrazines. The electron-withdrawing nature of the nitrogen atoms stabilizes the intermediate Meisenheimer complex, facilitating the displacement of a leaving group.[6]

Halopyrazines are generally more reactive towards nucleophiles than the corresponding halopyridines.[3] The reactivity can be further enhanced by the presence of other electron-withdrawing groups on the ring. Conversely, electron-donating groups decrease the rate of nucleophilic substitution.[3]

A common application of this reactivity is the synthesis of aminopyrazines from chloropyrazines.[7][8][9]

Experimental Protocol: Synthesis of 2-Amino-5-chloropyrazine

This protocol describes the nucleophilic aromatic substitution of 2,5-dichloropyrazine with ammonia.

Materials:

-

2,5-Dichloropyrazine

-

28% Aqueous ammonia solution

-

Hydrazine monohydrate

-

Water

Procedure:

-

To a suitable reaction vessel, add 2,5-dichloropyrazine (1.0 eq).

-

Add water, followed by 28% aqueous ammonia solution (2.9 eq) and hydrazine monohydrate (2.4 eq).

-

Heat the mixture under reflux.

-

After the reaction is complete (monitored by TLC), cool the reaction mixture.

-

Filter the resulting solid to obtain 2-amino-5-chloropyrazine.[6]

Reactions at the Ring Nitrogen Atoms

The lone pair of electrons on each nitrogen atom of the pyrazine ring allows for reactions with electrophiles, such as protonation and alkylation.[2]

-

Protonation: Pyrazine is a weak base and can be protonated by strong acids to form pyrazinium salts.[4]

-

Alkylation: Reaction with alkyl halides yields N-alkylpyrazinium salts.[10] Mono-alkylation is typical, as the initial quaternization deactivates the second nitrogen towards further alkylation.[10]

Metallation of the Pyrazine Ring

The acidic protons of the pyrazine ring can be removed by strong bases to form metallated species, which can then react with various electrophiles. This is a powerful method for the functionalization of the pyrazine ring.

Directed ortho-metallation is a particularly useful strategy. For instance, 2-chloropyrazine can be regioselectively lithiated at the 3-position using lithium 2,2,6,6-tetramethylpiperidide (LiTMP), followed by trapping with an electrophile.[11] It has also been shown that 3,6-dilithiation of 2-chloropyrazine is possible, opening a route to symmetrically disubstituted pyrazines.[11]

Experimental Protocol: Regioselective Dilithiation of 2-Chloropyrazine

This protocol outlines the synthesis of a 3,6-dicarbonyl-substituted 2-chloropyrazine derivative.

Materials:

-

2-Chloropyrazine

-

n-Butyllithium (n-BuLi)

-

2,2,6,6-Tetramethylpiperidine

-

Tetrahydrofuran (THF), anhydrous

-

Methyl benzoate

-

20% Aqueous HCl

-

Ethanol

Procedure:

-

Prepare a solution of LiTMP by adding n-BuLi (1.6 M in hexane) to 2,2,6,6-tetramethylpiperidine in anhydrous THF at -78 °C under an argon atmosphere.

-

Slowly add freshly distilled 2-chloropyrazine to the LiTMP solution at -78 °C and stir the mixture at 0 °C for 1.5 hours.

-

Cool the mixture back to -78 °C and add a solution of methyl benzoate in THF. Stir for 15 minutes.

-

Quench the reaction at -78 °C by adding a mixture of 20% aqueous HCl, ethanol, and THF.

-

Perform an aqueous workup and extract the product with an organic solvent.

-

Purify the residue by silica gel column chromatography to yield the 3,6-dicarbonyl derivative.[11]

Chichibabin Reaction

The Chichibabin reaction is a method for the amination of nitrogen-containing heterocycles, such as pyrazine, by reaction with sodium amide (NaNH₂).[12] The reaction proceeds via a nucleophilic substitution of a hydride ion.[12] For pyrazine, this reaction can be used to introduce an amino group onto the ring.

The reaction is typically carried out in an inert solvent like xylene or toluene at elevated temperatures.[13] The progress of the reaction can be monitored by the evolution of hydrogen gas.[12]

Conclusion

The pyrazine ring system exhibits a rich and diverse reactivity profile governed by the presence of two electron-withdrawing nitrogen atoms. While resistant to classical electrophilic aromatic substitution, the ring is susceptible to nucleophilic attack, particularly when substituted with good leaving groups. Reactions at the nitrogen atoms and metallation provide further avenues for functionalization. A thorough understanding of these fundamental principles of reactivity is essential for leveraging the pyrazine scaffold in the design and synthesis of new molecules with desired properties for applications in medicine, agriculture, and materials science.

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. Synthesis and reactions of Pyrazine | PPTX [slideshare.net]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. m.youtube.com [m.youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. US2396067A - Preparation of 2-aminopyrazine - Google Patents [patents.google.com]

- 10. taylorfrancis.com [taylorfrancis.com]

- 11. mdpi.com [mdpi.com]

- 12. Chichibabin reaction - Wikipedia [en.wikipedia.org]

- 13. chemistnotes.com [chemistnotes.com]

An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 3-Aminopyrazine-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the electrophilic and nucleophilic characteristics of 3-aminopyrazine-2-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and materials science. Understanding the reactivity of this molecule is crucial for its application in the synthesis of novel derivatives with potential therapeutic or functional properties.

Molecular Structure and Reactivity Overview

This compound is a bifunctional molecule featuring a pyrazine ring substituted with an amino group and a carbaldehyde group. The pyrazine ring is an electron-deficient aromatic system, which influences the reactivity of its substituents. The interplay between the electron-donating amino group and the electron-withdrawing carbaldehyde group establishes distinct regions of electrophilicity and nucleophilicity within the molecule.

Identification of Electrophilic and Nucleophilic Sites

A molecular electrostatic potential (MEP) map of a similar compound, methyl-3-amino-2-pyrazine carboxylate, reveals the distribution of electron density, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.[1] This allows for a reliable prediction of the reactive sites in this compound.

Nucleophilic Sites

The primary nucleophilic centers in this compound are:

-

The Nitrogen Atom of the Amino Group (-NH₂): The lone pair of electrons on the nitrogen atom of the primary amine makes it a potential nucleophile. However, its nucleophilicity is reported to be significantly low, likely due to the electron-withdrawing nature of the adjacent pyrazine ring and carbaldehyde group.[2] Despite this reduced reactivity, the amino group can participate in reactions with strong electrophiles.

-

The Nitrogen Atoms of the Pyrazine Ring: The nitrogen atoms within the pyrazine ring also possess lone pairs of electrons. However, in an aromatic system, these are generally less available for nucleophilic attack compared to an exocyclic amino group.

Electrophilic Sites

The principal electrophilic centers in this compound are:

-

The Carbonyl Carbon of the Carbaldehyde Group (-CHO): The carbon atom of the carbaldehyde group is double-bonded to an oxygen atom, which is highly electronegative. This polarization creates a significant partial positive charge on the carbonyl carbon, making it a prime target for nucleophilic attack.

-

The Carbon Atoms of the Pyrazine Ring: The electron-deficient nature of the pyrazine ring makes its carbon atoms susceptible to attack by strong nucleophiles.

Quantitative Data Summary

As specific experimental or computational quantitative data for the electrophilic and nucleophilic sites of this compound were not found in the public domain, the following table summarizes the qualitative understanding of its reactivity.

| Site | Type | Relative Reactivity | Supporting Evidence |

| Amino Group Nitrogen | Nucleophilic | Low | Acylation reactions are possible but require forcing conditions; described as having "significantly low nucleophilicity" in a related compound.[2] |

| Carbaldehyde Carbonyl Carbon | Electrophilic | High | Susceptible to nucleophilic attack, as is characteristic of aldehydes, leading to the formation of products like Schiff bases. |

| Pyrazine Ring Carbons | Electrophilic | Moderate | The electron-deficient nature of the pyrazine ring suggests susceptibility to nucleophilic aromatic substitution under appropriate conditions. |

| Pyrazine Ring Nitrogens | Nucleophilic | Very Low | Lone pairs are part of the aromatic system, reducing their availability for reactions. |

Experimental Protocols

The following are representative experimental protocols that can be employed to probe the reactivity of the nucleophilic and electrophilic sites of this compound. These are based on established procedures for similar compounds.

Nucleophilic Reactivity: Acylation of the Amino Group

This protocol is adapted from the acylation of methyl 3-aminopyrazine-2-carboxylate.[2]

Objective: To demonstrate the nucleophilic character of the 3-amino group through its reaction with an acylating agent.

Procedure:

-

In a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), dissolve 1 equivalent of this compound in an anhydrous aprotic solvent such as dichloromethane (DCM) or acetonitrile (ACN).

-

Add 1.5 to 2.5 equivalents of a non-nucleophilic base, such as pyridine, to the solution and stir for 5 minutes at room temperature.

-

Slowly add 1.2 to 2.2 equivalents of the desired acyl chloride (e.g., benzoyl chloride) dropwise to the reaction mixture.

-

The reaction can be stirred at room temperature for 48 hours or heated to reflux (e.g., 70 °C in ACN) for 24 hours to drive the reaction to completion.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure. The crude product can then be purified by standard techniques such as column chromatography or recrystallization.

Electrophilic Reactivity: Formation of a Schiff Base

This protocol is a general procedure for the synthesis of Schiff bases from an aldehyde and a primary amine.

Objective: To illustrate the electrophilic nature of the carbaldehyde carbon through its condensation reaction with a primary amine.

Procedure:

-

Dissolve 1 equivalent of this compound in a suitable solvent, such as ethanol or methanol.

-

Add 1 to 1.1 equivalents of a primary amine (e.g., aniline or a substituted aniline) to the solution.

-

A catalytic amount of a weak acid, such as acetic acid, can be added to facilitate the reaction.

-

The reaction mixture is typically stirred at room temperature or gently heated under reflux for several hours.

-

The formation of the Schiff base can be monitored by TLC or by the precipitation of the product.

-

The product can be isolated by filtration if it precipitates, or by removal of the solvent followed by purification (e.g., recrystallization).

Visualization of Reactive Sites

The following diagrams illustrate the key concepts discussed in this guide.

Caption: Reactive sites in this compound.

References

The Expanding Therapeutic Potential of Pyrazine Derivatives: A Technical Guide to Their Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, serves as a pivotal scaffold in medicinal chemistry. The unique electronic properties and structural features of the pyrazine ring have led to the development of a vast array of derivatives with a broad spectrum of biological activities. These compounds have garnered significant attention for their potential as therapeutic agents in various disease areas, including oncology, infectious diseases, and inflammatory disorders. This in-depth technical guide provides a comprehensive overview of the prominent biological activities of pyrazine derivatives, supported by quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways and workflows.

Anticancer Activity

Pyrazine derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines.[1][2][3] Their mechanisms of action are diverse and often involve the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation, survival, and metastasis.[4]

Quantitative Anticancer Activity Data

The anticancer potency of pyrazine derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of cancer cells by 50%. A selection of reported IC50 values for various pyrazine derivatives against different cancer cell lines is presented in Table 1.

| Compound/Derivative Class | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |

| Pyrazine-tethered pyrimidine derivative 35 | DU-145 | Prostate Cancer | 5 µg/mL | [2] |

| Imidazo[1,2-a]pyrazine derivative 12b | Hep-2 | Laryngeal Carcinoma | 11 | [3] |

| Imidazo[1,2-a]pyrazine derivative 12b | HepG2 | Liver Cancer | 13 | [3] |

| Imidazo[1,2-a]pyrazine derivative 12b | MCF-7 | Breast Cancer | 11 | [3] |

| Imidazo[1,2-a]pyrazine derivative 12b | A375 | Melanoma | 11 | [3] |

| Ligustrazine–chalcone hybrid 57 | MDA-MB-231 | Breast Cancer | 1.60 | [1] |

| Ligustrazine–chalcone hybrid 60 | MDA-MB-231 | Breast Cancer | 1.67 | [1] |

| Ligustrazine–chalcone hybrid 57 | MCF-7 | Breast Cancer | 1.41 | [1] |

| Ligustrazine–chalcone hybrid 60 | MCF-7 | Breast Cancer | 1.54 | [1] |

| Chalcone–pyrazine derivative 46 | BPH-1 | Benign Prostatic Hyperplasia | 10.4 | [1] |

| Chalcone–pyrazine derivative 46 | MCF-7 | Breast Cancer | 9.1 | [1] |

| Chalcone–pyrazine derivative 48 | BEL-7402 | Liver Cancer | 10.74 | [1] |

| Lignin–pyrazine derivative 215 | HeLa | Cervical Cancer | 0.88 | [1] |

| Lignin–pyrazine derivative 215 | A549 | Lung Cancer | 3.83 | [1] |

| Lignin–pyrazine derivative 215 | HepG-2 | Liver Cancer | 1.21 | [1] |

| Lignin–pyrazine derivative 215 | BGC-823 | Gastric Cancer | 4.15 | [1] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic effects of a compound.[5][6] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[5] The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics

-

Pyrazine derivative stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS, sterile-filtered)[7]

-

Solubilization solution (e.g., DMSO, or a solution of 40% DMF, 16% SDS, and 2% acetic acid)[8]

-

Phosphate-buffered saline (PBS)

-

96-well flat-bottom microplates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium) and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[6]

-

Compound Treatment: Prepare serial dilutions of the pyrazine derivative in complete culture medium from the DMSO stock. The final DMSO concentration should be kept constant and low (typically ≤ 0.5%) across all wells. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO) and a blank control (medium only).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 10-20 µL of the MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for an additional 2-4 hours at 37°C.[6] During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[9] Mix thoroughly by gentle shaking or pipetting.[7]

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

Caption: Workflow for determining anticancer activity using the MTT assay.

Antimicrobial Activity

Pyrazine derivatives have demonstrated notable activity against a wide range of pathogenic microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi.[10][11][12] This makes them attractive candidates for the development of new antimicrobial agents to combat the growing challenge of antibiotic resistance.

Quantitative Antimicrobial Activity Data

The antimicrobial efficacy of pyrazine derivatives is commonly expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits the visible growth of a microorganism.[11] Table 2 summarizes the MIC values of selected pyrazine derivatives against various microbial strains.

| Compound/Derivative Class | Microbial Strain | Type | MIC (µg/mL) | Reference |

| Pyrazine 2-carboxylic acid derivative P10 | Candida albicans | Fungus | 3.125 | [13] |

| Pyrazine 2-carboxylic acid derivative P4 | Candida albicans | Fungus | 3.125 | [13] |

| Pyrazine 2-carboxylic acid derivative P6 | Pseudomonas aeruginosa | Gram-negative | 25 | [13] |

| Pyrazine 2-carboxylic acid derivative P7 | Pseudomonas aeruginosa | Gram-negative | 25 | [13] |

| Pyrazine 2-carboxylic acid derivative P9 | Pseudomonas aeruginosa | Gram-negative | 25 | [13] |

| Pyrazine 2-carboxylic acid derivative P10 | Pseudomonas aeruginosa | Gram-negative | 25 | [13] |

| 3-Amino-N-(4-(trifluoromethyl)phenyl)pyrazine-2-carboxamide 20 | Staphylococcus aureus | Gram-positive | 31.25 µM | [10] |

| 3-Amino-N-(4-(trifluoromethyl)phenyl)pyrazine-2-carboxamide 20 | Mycobacterium smegmatis | Mycobacteria | 31.25 | [10] |

| 3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide 17 | Mycobacterium tuberculosis H37Rv | Mycobacteria | 12.5 | [10] |

| Pyrazoline derivative 22 | Enterococcus faecalis | Gram-positive | 32 | [11] |

| Pyrazoline derivative 24 | Enterococcus faecalis | Gram-positive | 32 | [11] |

| Pyrazoline derivative 5 | Staphylococcus aureus | Gram-positive | 64 | [11] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.[14][15] It involves challenging a standardized bacterial or fungal inoculum with serial dilutions of the test compound in a liquid growth medium.[16]

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria, RPMI-1640 for fungi)

-

Pyrazine derivative stock solution (in DMSO)

-

Sterile 96-well round-bottom microtiter plates[17]

-

Sterile saline (0.85%) or PBS

-

McFarland turbidity standards (typically 0.5)

-

Multichannel pipette

-

Plate reader (optional, for automated reading)

Procedure:

-

Inoculum Preparation: From an 18-24 hour culture plate, select several isolated colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 colony-forming units (CFU)/mL.[18] Dilute this suspension in the appropriate broth medium to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

Compound Dilution: Dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate.[17] Prepare a solution of the pyrazine derivative in the first column of wells at twice the desired highest final concentration. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating this process across the plate to a designated column (e.g., column 10).[17] Discard the final 100 µL from the last dilution column. This creates a gradient of compound concentrations.

-

Inoculation: Within 15-30 minutes of preparing the final inoculum, add 100 µL of the standardized inoculum to each well (except for the sterility control well), resulting in a final volume of 200 µL and the desired final compound concentrations and inoculum density.[15]

-

Controls:

-

Growth Control: A well containing broth and inoculum but no compound.

-

Sterility Control: A well containing only broth to check for contamination.

-

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours for most bacteria or as appropriate for the specific microorganism.

-

MIC Determination: After incubation, examine the wells for visible turbidity (growth). The MIC is the lowest concentration of the pyrazine derivative at which there is no visible growth. This can be determined visually or with a plate reader.[15]

Caption: Workflow for MIC determination by broth microdilution.

Anti-inflammatory Activity

Chronic inflammation is a key pathological feature of many diseases. Pyrazine derivatives have been investigated for their anti-inflammatory properties, often by assessing their ability to inhibit the production of pro-inflammatory mediators like nitric oxide (NO) in activated macrophages.[1][19]

Quantitative Anti-inflammatory Activity Data

The anti-inflammatory potential of pyrazine derivatives can be evaluated by their ability to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophage cell lines, such as RAW 264.7. The results are often presented as percent inhibition at a specific concentration or as an IC50 value.

| Compound/Derivative Class | Assay | Cell Line | Activity | Reference |

| Paeonol-pyrazine derivative 37 | NO Inhibition | RAW 264.7 | 56.32% inhibition at 20 µM | [1] |

| Piperlongumine analog | Anticancer | HCT116 | IC50: 3.19–8.90 µM | [1] |

| Pyrazole–pyrimidine derivative 73 | NO Inhibition | RAW 264.7 | 68.82% inhibition at 10 µM | [1] |

| Pyrazole–pyrimidine derivative 74 | NO Inhibition | RAW 264.7 | 63.44% inhibition at 10 µM | [1] |

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

This assay measures the amount of nitrite, a stable and oxidized product of NO, in the culture supernatant of LPS-stimulated macrophages using the Griess reagent.[20] A reduction in nitrite levels in the presence of a test compound indicates inhibition of NO production.

Materials:

-

RAW 264.7 macrophage cell line

-

Complete DMEM medium

-

Lipopolysaccharide (LPS) from E. coli

-

Pyrazine derivative stock solution (in DMSO)

-

Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (for standard curve)

-

96-well flat-bottom microplates

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of approximately 1.5 x 10^5 cells/mL and incubate for 24 hours.[20]

-

Compound Treatment: Pre-treat the cells with various concentrations of the pyrazine derivative for a short period (e.g., 1-2 hours).

-

LPS Stimulation: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.[20]

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

-

Nitrite Measurement (Griess Assay):

-

Transfer 100 µL of the cell culture supernatant from each well to a new 96-well plate.[20]

-

Add 100 µL of Griess reagent (equal parts of Component A and B mixed just before use) to each well containing the supernatant.[20]

-

Incubate at room temperature for 10-15 minutes in the dark.

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite to quantify the nitrite concentration in the samples.

-

Data Analysis: Calculate the percentage of NO inhibition for each compound concentration relative to the LPS-stimulated control. Determine the IC50 value if a dose-response is observed. A concurrent cell viability assay (e.g., MTT) should be performed to ensure that the observed NO inhibition is not due to cytotoxicity.[20]

Kinase Inhibitory Activity

Protein kinases are critical regulators of cellular signaling pathways, and their aberrant activity is a hallmark of many diseases, particularly cancer.[21][22] Pyrazine derivatives have been extensively developed as potent and selective kinase inhibitors, with several approved drugs and numerous candidates in clinical trials.[23]

Key Signaling Pathways Targeted by Pyrazine Derivatives

Pyrazine-based inhibitors often target key signaling pathways implicated in cell growth, proliferation, and survival, such as the PI3K/Akt/mTOR and MAPK pathways.

Caption: The PI3K/Akt/mTOR signaling pathway, a common target for pyrazine kinase inhibitors.

Caption: The MAPK/ERK signaling pathway, another key target in cancer therapy.

Caption: The canonical NF-κB signaling pathway, crucial in inflammation.

Quantitative Kinase Inhibitory Activity Data

The inhibitory activity of pyrazine derivatives against specific kinases is measured by IC50 values determined through in vitro kinase assays.